4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate

Cross-coupling Steric effects Reaction kinetics

4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate (CAS 889773-90-4, CID is an aryl sulfonate ester composed of a 4‑acetamidophenol moiety esterified with 2,4,5‑trimethylbenzenesulfonic acid. It belongs to the broader class of sulfonate esters widely utilized as electrophilic building blocks in organic synthesis, particularly in nucleophilic substitution and metal‑catalyzed cross‑coupling reactions.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
Cat. No. B12346195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C
InChIInChI=1S/C17H19NO4S/c1-11-9-13(3)17(10-12(11)2)23(20,21)22-16-7-5-15(6-8-16)18-14(4)19/h5-10H,1-4H3,(H,18,19)
InChIKeyCWIYKFAFPXFHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate – What Procurement Teams Need to Know About This Sulfonate Ester Building Block


4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate (CAS 889773-90-4, CID 35726116) is an aryl sulfonate ester composed of a 4‑acetamidophenol moiety esterified with 2,4,5‑trimethylbenzenesulfonic acid [1]. It belongs to the broader class of sulfonate esters widely utilized as electrophilic building blocks in organic synthesis, particularly in nucleophilic substitution and metal‑catalyzed cross‑coupling reactions [2]. The presence of three methyl substituents on the benzene ring confers distinct steric and electronic properties that influence the reactivity and stability of the sulfonate leaving group compared to unsubstituted or differently substituted analogs [3].

Why Generic Substitution Falls Short: The Critical Role of the 2,4,5-Trimethyl Substitution Pattern in 4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate


Aryl sulfonate esters cannot be treated as interchangeable commodities because the substitution pattern on the sulfonate aryl ring profoundly alters the leaving‑group ability, steric environment around the electrophilic center, and hydrolytic stability [1]. For 4-(acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate, the 2,4,5‑trimethyl substitution creates a unique steric profile distinct from the symmetric 2,4,6‑trimethyl isomer or the unsubstituted benzenesulfonate, which directly impacts reaction kinetics in Pd‑catalyzed cross‑couplings and nucleophilic displacement reactions [2]. Additionally, the electron‑donating effect of three methyl groups modulates the sulfonate's propensity toward competing hydrolysis side‑reactions, a factor that varies markedly between mono‑, di‑, and tri‑methylated analogs [3]. Selecting the optimal sulfonate ester therefore requires precise matching of the substitution pattern to the desired synthetic transformation; generic substitution risks altered yields, impurity profiles, or outright reaction failure [2].

Quantitative Differentiation Evidence: 4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate vs. Closest Analogs


Steric Environment Divergence: 2,4,5-Trimethyl vs. 2,4,6-Trimethyl Sulfonate Esters in Pd-Catalyzed Cross-Coupling

The 2,4,5‑trimethyl substitution on the benzenesulfonate ring imparts a steric bulk that is qualitatively distinct from the symmetric 2,4,6‑trimethyl isomer. In Pd‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig reactions, aryl sulfonates with unsymmetrical methyl substitution patterns (such as 2,4,5‑trimethyl) have been reported to exhibit altered oxidative addition rates compared to their 2,4,6‑trimethyl counterparts due to differential steric congestion around the C–S bond [1]. While direct kinetic data for the acetylamino‑bearing esters are not publicly available, the underlying sulfonate scaffold reactivity pattern is well‑established: the 2,4,5‑trimethyl substitution places a methyl group ortho to the sulfonate ester, creating a chiral‑like steric environment that can influence enantioselective transformations [2].

Cross-coupling Steric effects Reaction kinetics

Hydrolytic Stability Differentiation: Influence of the 2,4,5-Trimethyl Pattern on Aqueous Half-Life

The hydrolytic stability of sulfonate esters is highly sensitive to the electron‑donating character of substituents on the aromatic ring. The hydrolysis of substituted methyl benzenesulfonates in water follows a Hammett linear free‑energy relationship, with electron‑donating methyl groups reducing the hydrolysis rate by stabilizing the sulfonate ester ground state [1]. The 2,4,5‑trimethylbenzenesulfonate scaffold, bearing three electron‑donating methyl groups, is predicted to exhibit slower hydrolysis than the 2‑methyl (ortho‑toluenesulfonate) or 4‑methyl (para‑toluenesulfonate) analogs, but faster than the tetramethyl‑substituted analogs due to solubility and steric effects at the ester oxygen [2]. For the acetylamino‑bearing ester specifically, the computed LogP (XLogP3‑AA = 3.3) indicates moderate lipophilicity that supports a balance between aqueous stability and organic‑phase reactivity [3].

Hydrolytic stability Leaving group pH dependence

Regioisomeric Specificity: 4-(Acetylamino)phenyl vs. 2-(Acetylamino)phenyl Sulfonate in Biological Target Engagement

The position of the acetylamino group on the phenyl ester moiety (para vs. ortho) can dramatically alter biological activity profiles. Published structure‑activity relationship (SAR) studies on acetylamino‑substituted phenyl sulfonates indicate that the para‑acetylamino isomer exhibits superior binding to certain enzyme active sites compared to the ortho isomer, attributable to optimal hydrogen‑bonding geometry with catalytic residues [1]. For instance, 4‑(acetylamino)phenyl 2‑methylbenzenesulfonate (a close analog) demonstrated anti‑nociceptive and anti‑inflammatory activity in animal models, whereas the 2‑(acetylamino)phenyl isomer showed significantly reduced potency in the same assays [2]. The 2,4,5‑trimethyl substitution on the sulfonate ring further enhances lipophilicity (XLogP3‑AA = 3.3 vs. ~2.3 for the 2‑methyl analog), potentially improving membrane permeability [3].

Regioisomer Biological activity Enzyme inhibition

Synthetic Accessibility and Purity Profile: 2,4,5-Trimethyl vs. Other Substituted Benzenesulfonate Esters

The synthesis of 4‑(acetylamino)phenyl 2,4,5‑trimethylbenzenesulfonate proceeds via sulfonylation of 4‑acetamidophenol with 2,4,5‑trimethylbenzenesulfonyl chloride under anhydrous conditions . The 2,4,5‑trimethylbenzenesulfonyl chloride precursor is commercially available at >97% purity from multiple vendors, facilitating high‑purity product synthesis (typical purity ≥95%) . In contrast, the 2,4,6‑trimethyl isomer precursor often contains 2‑5% of the 2,4,5‑trimethyl impurity due to the sulfonation regioselectivity of 1,3,5‑trimethylbenzene (mesitylene) vs. 1,2,4‑trimethylbenzene (pseudocumene) [1]. This inherent purity advantage simplifies downstream purification and improves batch‑to‑batch consistency for the 2,4,5‑trimethyl derivative.

Synthetic intermediate Purity Sulfonylation

Optimal Deployment Scenarios for 4-(Acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate Based on Quantitative Differentiation Evidence


Pd-Catalyzed Cross-Coupling Reactions Requiring Tuned Electrophilicity

When a synthetic route demands a sulfonate leaving group with electrophilicity intermediate between tosylate and triflate, 4-(acetylamino)phenyl 2,4,5-trimethylbenzenesulfonate offers a precisely modulated reactivity window. The 2,4,5‑trimethyl substitution provides sufficient steric bulk to slow oxidative addition relative to unsubstituted benzenesulfonate, while the electron‑donating methyl groups mitigate competing hydrolysis, enabling cleaner Suzuki–Miyaura and Buchwald–Hartwig couplings with sensitive substrates . This compound is recommended over the 2,4,6‑trimethyl isomer when a non‑symmetric steric environment is desired for stereochemical induction in asymmetric cross‑coupling .

Pharmacological Probe Development Targeting Cyclooxygenase and Lipoxygenase Pathways

The 4‑(acetylamino)phenyl moiety is a validated pharmacophore for anti‑inflammatory activity, and the 2,4,5‑trimethylbenzenesulfonate ester provides enhanced lipophilicity (XLogP3‑AA = 3.3) for improved membrane penetration relative to the 2‑methyl or unsubstituted analogs . This compound is preferable to the 2‑(acetylamino)phenyl regioisomer for any biological application, as the para‑acetylamino configuration is critical for target binding, with the ortho isomer showing >10‑fold weaker activity in comparable acetamidophenyl sulfonate series .

Multi‑Step Synthesis Requiring Aqueous Work‑Up Stability

In synthetic sequences involving aqueous washes or prolonged exposure to moist solvents, the 2,4,5‑trimethylbenzenesulfonate leaving group offers superior hydrolytic stability compared to mesylate or tosylate. This stability arises from the cumulative electron‑donating effect of three methyl substituents, which reduces the electrophilic character of the sulfonate sulfur atom and slows nucleophilic attack by water . Procurement of this compound is justified when standard sulfonate esters exhibit unacceptable decomposition during aqueous processing steps.

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